molecular formula C7H8N2O2 B575216 6-Amino-5-methylnicotinic acid CAS No. 167626-78-0

6-Amino-5-methylnicotinic acid

Cat. No.: B575216
CAS No.: 167626-78-0
M. Wt: 152.153
InChI Key: PCTFDWCOJRKBDY-UHFFFAOYSA-N
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Description

6-Amino-5-methylnicotinic acid is a versatile chemical compound with the molecular formula C7H8N2O2. It is a derivative of nicotinic acid, which is a form of vitamin B3.

Biochemical Analysis

Biochemical Properties

6-Amino-5-methylnicotinic acid plays a significant role in biochemical reactions, particularly those involving pyridine nucleotides. It interacts with several enzymes and proteins, including nicotinamide adenine dinucleotide (NAD) synthetase and nicotinamide adenine dinucleotide phosphate (NADP) synthetase. These interactions are essential for the synthesis of NAD and NADP, which are crucial cofactors in redox reactions and energy metabolism. The nature of these interactions involves the binding of this compound to the active sites of these enzymes, facilitating the transfer of functional groups necessary for the formation of NAD and NADP .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of nicotinic acid receptors, which are involved in the regulation of lipid metabolism and inflammatory responses. Additionally, this compound affects the expression of genes related to oxidative stress and energy production, thereby impacting cellular homeostasis and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as a substrate for enzymes involved in the synthesis of pyridine nucleotides, such as NAD and NADP. By binding to the active sites of these enzymes, this compound facilitates the transfer of functional groups necessary for the formation of these crucial cofactors. Additionally, it may inhibit or activate certain enzymes, leading to changes in gene expression and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can include alterations in metabolic flux and changes in the expression of genes related to energy metabolism and oxidative stress. These effects are often observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, it has been shown to enhance metabolic activity and improve energy production. At higher doses, it may exhibit toxic or adverse effects, including oxidative stress and disruption of cellular homeostasis. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosage ranges, beyond which adverse effects become more pronounced .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the pyridine nucleotide cycle. It interacts with enzymes such as nicotinamide adenine dinucleotide synthetase and nicotinamide adenine dinucleotide phosphate synthetase, facilitating the synthesis of NAD and NADP. These interactions are crucial for maintaining metabolic flux and regulating the levels of key metabolites involved in energy production and redox reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound within cellular compartments, ensuring its availability for biochemical reactions. The distribution of this compound can affect its localization and accumulation, influencing its activity and function within cells .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and mitochondria, where it participates in metabolic reactions. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its activity and function. The localization of this compound within these subcellular structures is crucial for its role in energy metabolism and redox reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5-methylnicotinic acid typically involves the reaction of nicotinic acid with formaldehyde. This process results in the formation of the desired compound through a series of chemical reactions . The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the compound.

Industrial Production Methods: On an industrial scale, the production of nicotinic acid derivatives, including this compound, involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This method is widely used due to its efficiency and ability to produce large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-5-methylnicotinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as nitric acid or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can be carried out using halogenating agents or other electrophiles to introduce new functional groups into the compound.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups .

Scientific Research Applications

6-Amino-5-methylnicotinic acid has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds, such as pyridines, quinolines, and indoles.

    Biology: The compound is employed in studying protein-ligand interactions, which are crucial for understanding biological processes and developing new drugs.

    Medicine: It holds promise for designing novel pharmaceutical compounds with potential therapeutic applications.

    Industry: The compound is used in the production of vitamin B3 and other related compounds.

Comparison with Similar Compounds

  • 6-Aminonicotinic acid
  • 5-Methylnicotinic acid
  • 8-Methylnicotinic acid

Comparison: 6-Amino-5-methylnicotinic acid is unique due to its specific structural features, which include an amino group at the 6-position and a methyl group at the 5-position. These structural characteristics confer distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the amino group enhances its ability to participate in various chemical reactions, while the methyl group influences its hydrophobicity and interaction with biological targets .

Properties

IUPAC Name

6-amino-5-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-4-2-5(7(10)11)3-9-6(4)8/h2-3H,1H3,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTFDWCOJRKBDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30665686
Record name 6-Amino-5-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30665686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167626-78-0
Record name 6-Amino-5-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30665686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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